Bienvenue dans la boutique en ligne BenchChem!

[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine

Physicochemical Property Lipophilicity Building Block Selection

[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine (CAS 926258-47-1) is a C11H17N3O heterocyclic building block featuring a pyridine core substituted with a 2-methylmorpholine ring at the 6-position and a methanamine group at the 3-position. With a molecular weight of 207.27 g/mol, a predicted logP of 0.77, and a topological polar surface area of 51.38 Ų, this compound occupies a distinct physicochemical space compared to the widely available des-methyl analog (6-morpholinopyridin-3-yl)methanamine.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 926258-47-1
Cat. No. B3306362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine
CAS926258-47-1
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1CN(CCO1)C2=NC=C(C=C2)CN
InChIInChI=1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-3-2-10(6-12)7-13-11/h2-3,7,9H,4-6,8,12H2,1H3
InChIKeyMGMPELBTPGCHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine (CAS 926258-47-1): Procurement-Grade Physicochemical Baseline for Research Sourcing


[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine (CAS 926258-47-1) is a C11H17N3O heterocyclic building block featuring a pyridine core substituted with a 2-methylmorpholine ring at the 6-position and a methanamine group at the 3-position . With a molecular weight of 207.27 g/mol, a predicted logP of 0.77, and a topological polar surface area of 51.38 Ų, this compound occupies a distinct physicochemical space compared to the widely available des-methyl analog (6-morpholinopyridin-3-yl)methanamine . Marketed as a research chemical and kinase inhibitor intermediate, it is supplied at ≥95–98% purity by multiple vendors including Enamine, Bidepharm, and Santa Cruz Biotechnology .

Why [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine Cannot Be Interchanged with Des-Methyl or Regioisomeric Morpholinopyridine Analogs


Morpholinopyridine methanamine building blocks exhibit substitution-dependent differences in lipophilicity, hydrogen-bonding capacity, and kinase-binding profiles that preclude simple interchangeability. The introduction of a methyl group on the morpholine ring in CAS 926258-47-1 raises the calculated logP from approximately 0.38 to 0.77 relative to the des-methyl analog (6-morpholinopyridin-3-yl)methanamine, representing an approximately 2.5-fold increase in predicted octanol-water partitioning . Furthermore, shifting the morpholine and methanamine substituents to different positions on the pyridine ring—such as the 2,3- or 2,4-substitution patterns—results in different hydrogen-bond donor/acceptor geometries and distinct kinase target engagement profiles, as evidenced by the crystal structure of a GSK-3β complex with a related 2-methylmorpholin-4-yl pyridine ligand [1]. These differences mean that generic substitution without a matched-pair analysis can alter both physicochemical behavior and biological activity, jeopardizing SAR reproducibility in lead optimization campaigns.

Quantitative Head-to-Head and Cross-Study Differentiation Guide for [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine


LogP Comparison: 2-Methylmorpholine Substituent Increases Lipophilicity by ~0.4 log Units Over Des-Methyl Analog

The target compound (CAS 926258-47-1) exhibits a vendor-reported LogP of 0.7654, compared to LogP values of 0.3769–0.3653 for the des-methyl analog (6-morpholinopyridin-3-yl)methanamine (CAS 771572-26-0) sourced from the same and different vendors, corresponding to an approximately 2.0- to 2.5-fold increase in predicted octanol-water partition coefficient . This quantified difference in lipophilicity is meaningful for membrane permeability predictions and chromatographic retention behavior during purification.

Physicochemical Property Lipophilicity Building Block Selection

Molecular Weight Advantage: 2-Methylmorpholine Substituent Provides +14 Da Mass Shift Relative to Des-Methyl Analog

The molecular weight of CAS 926258-47-1 is 207.27 g/mol (C11H17N3O), which is 14.02 Da higher than the des-methyl comparator (6-morpholinopyridin-3-yl)methanamine at 193.25 g/mol (C10H15N3O) [1]. This mass difference of one methylene group provides a diagnostic +14 Da shift in LC-MS detection, enabling unequivocal identification of the correct building block in reaction monitoring and final compound characterization workflows, reducing the risk of mistaken identity when both analogs are present in a screening library.

Mass Spectrometry Fragment-Based Screening Quality Control

Regioisomeric Differentiation: 2,6-Substitution Directs Methanamine Reactivity Differently than 2,3- or 2,4- Patterns in Medicinal Chemistry Applications

Among morpholinopyridine methanamine isomers, the 2,6-substitution pattern (morpholine at position 6, methanamine at position 3) of CAS 926258-47-1 differs from commercially available 2,3- (CAS 870063-29-9) and 2,4-substituted (CAS 864068-88-2) isomers in both substitution geometry and predicted pKa. The 2,4-isomer displays a lower predicted pKa (7.71 vs. 8.24) and different boiling point (396.6°C vs. 393.3°C), indicating distinct electronic and intermolecular interaction properties . A co-crystal structure (PDB 8DJC) demonstrates that a related 2-methylmorpholin-4-yl pyridine core, with the morpholine substituent at the pyridine 4-position and methanamine-derived linker at the 3-position, engages the GSK-3β ATP-binding pocket [1]. Although this is a further-elaborated compound, it provides structural evidence that the regiochemistry of the morpholinopyridine methanamine scaffold directly dictates kinase hinge-binding geometry; the 2,6-substitution pattern of CAS 926258-47-1 therefore offers a complementary vector for scaffold decoration compared to the 3,4- or 2,4-patterns.

Regioisomerism Structure-Activity Relationship Kinase Hinge Binding

Patent-Cited Utility as a PI3K/mTOR Kinase Inhibitor Scaffold: Enrichment in Patent Literature Relative to Des-Methyl Analog

Compounds incorporating the 2-methylmorpholin-4-yl-pyridine substructure appear extensively in kinase inhibitor patents, particularly those targeting PI3K isoforms and mTOR. BindingDB entries for elaborated compounds containing this motif report PI3Kδ IC50 values as low as 44 nM and PI3Kγ Kd values of 2.60 nM, while patent US9260439 directly exemplifies 2-methylmorpholin-4-yl-pyridine derivatives as PI3Kδ inhibitors [1][2][3]. In contrast, the des-methyl morpholinopyridine methanamine scaffold (CAS 771572-26-0) is more commonly associated with adenosine kinase inhibition (IC50 ~40–120 nM for elaborated alkynylpyrimidine derivatives) rather than the PI3K/mTOR pathway [4]. This constitutes a target-class divergence that is directly relevant to medicinal chemistry sourcing decisions; procurement of CAS 926258-47-1 provides entry into PI3K/mTOR-focused chemical space, whereas procurement of CAS 771572-26-0 provides entry into adenosine kinase chemical space.

Kinase Inhibitor PI3K mTOR Patent Evidence

Targeted Application Scenarios for [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine Based on Quantitative Differentiation Evidence


PI3Kδ/mTOR Inhibitor Lead Optimization: Scaffold with Patent-Validated Kinase Engagement

Programs pursuing PI3Kδ- or mTOR-selective inhibitors for oncology or immunology indications should prioritize CAS 926258-47-1 as a synthetic starting material. The 2-methylmorpholin-4-yl-pyridine substructure is explicitly exemplified in US9260439 with PI3Kδ IC50 = 44 nM for an elaborated analog, and BindingDB data confirm PI3Kγ binding affinity (Kd = 2.60 nM) for related compounds [1][2]. The methyl group on the morpholine ring, which contributes approximately +0.4 log units of lipophilicity relative to the des-methyl analog, may also provide a metabolic soft spot that can be exploited or blocked depending on design goals . In contrast, the des-methyl scaffold has primary patent association with adenosine kinase, making CAS 926258-47-1 the more relevant starting point for PI3K pathway programs.

GSK-3β Targeted Library Synthesis: Structurally Enabled by Co-Crystal Evidence

The PDB co-crystal structure 8DJC demonstrates that a 2-methylmorpholin-4-yl-pyridine core engages the ATP-binding pocket of GSK-3β [3]. Although the crystallized ligand is more elaborated than the parent methanamine, the structure validates that the 2-methylmorpholine-pyridine geometry is compatible with GSK-3β hinge-region hydrogen bonding. The primary amine of CAS 926258-47-1 can be directly elaborated via amide coupling, reductive amination, or urea formation to generate GSK-3β-focused libraries with pre-validated binding-site occupancy. Programs developing GSK-3β inhibitors for Alzheimer's disease, type 2 diabetes, or oncology applications benefit from this direct structural enablement.

Matched-Pair Physicochemical Analysis: Quantified LogP Shift for Permeability Optimization

When an SAR campaign requires a controlled increase in lipophilicity without changing the core heterocyclic scaffold, CAS 926258-47-1 provides a quantified ΔLogP of approximately +0.4 relative to CAS 771572-26-0 . This matched-pair analysis is directly applicable to permeability-limited programs where the des-methyl analog has shown poor cellular activity despite adequate biochemical potency. The +14 Da mass shift also provides a built-in LC-MS marker for monitoring the methylated analog in metabolic stability and permeability assays, enabling clean analytical differentiation between the methylated and des-methyl species in parallel testing.

Chemoproteomics Probe Design: Regioisomeric Selectivity for Target Engagement Profiling

The 2,6-substitution pattern of CAS 926258-47-1 provides a distinct spatial orientation of the methanamine handle compared to 2,3- and 2,4-regioisomers . When designing affinity-based chemical proteomics probes, the regioisomeric position of the amine functionalization point determines the exit vector of the linker toward the affinity tag or fluorophore. Using the 2,6-isomer ensures that the linker extends from the pyridine 3-position while the 2-methylmorpholine engages the target, a geometry that is complementary to the 3,4-substitution pattern validated in the GSK-3β co-crystal structure [3]. This regioisomeric control is essential for minimizing false-negative results in target-engagement studies where linker orientation affects probe binding.

Quote Request

Request a Quote for [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.